molecular formula C9H15F2NO2 B13628136 Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate

Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate

Cat. No.: B13628136
M. Wt: 207.22 g/mol
InChI Key: QDVKTVTYTQPIQP-UHFFFAOYSA-N
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Description

Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate is an organic compound with a unique structure that includes a cyclopropylmethyl group, an amino group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate typically involves the reaction of cyclopropylmethylamine with ethyl 2,2-difluoroacrylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require cooling with an ice bath to maintain the desired temperature. The reaction mixture is then allowed to react at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(cyclopropylmethyl)amino]propanoate
  • Ethyl 3-[(cyclopropylmethyl)amino]-2-methylpropanoate

Uniqueness

Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

ethyl 3-(cyclopropylmethylamino)-2,2-difluoropropanoate

InChI

InChI=1S/C9H15F2NO2/c1-2-14-8(13)9(10,11)6-12-5-7-3-4-7/h7,12H,2-6H2,1H3

InChI Key

QDVKTVTYTQPIQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNCC1CC1)(F)F

Origin of Product

United States

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